molecular formula C7H18NO7P B583140 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid CAS No. 1262243-11-7

2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid

Cat. No.: B583140
CAS No.: 1262243-11-7
M. Wt: 259.195
InChI Key: OVHNAWFQRHDAMS-UHFFFAOYSA-N
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Description

“2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic Acid” is a chemical compound with the molecular formula C7H18NO7P . It is also known as Fosfomycin EP-Impurity B . This compound belongs to the Fosfomycin family of pharmaceuticals .

Scientific Research Applications

  • Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers that dissolve well in water and have different behaviors during radical polymerization. These monomers demonstrated adhesive properties, suggesting potential use in adhesive polymer applications (Moszner et al., 2001).

  • Prishchenko et al. (2008) prepared 2-pyridylethylphosphinates with potential as complexones and antioxidants. These derivatives, containing hydroxymethyl groups and pyridine fragments, are of interest due to their biological activity and potential medical applications (Prishchenko et al., 2008).

  • Demadis et al. (2009) explored the solution behavior and calcium binding properties of 2-hydroxyethylimino-bis(methylenephosphonate). This study enhances the understanding of how phosphonic acid derivatives interact with calcium, which can be relevant in biomedical and industrial applications (Demadis et al., 2009).

  • Aminomethylene phosphonic acids were studied by Öz and Akar (2000) for their use in aqueous polymerization of vinyl monomers. The research highlights the role of these compounds in initiating polymerization and influencing the polymer properties (Öz & Akar, 2000).

  • Duckworth et al. (1991) synthesized 9-[2-(phosphonomethoxy)alkoxy]purines with antiviral properties, suggesting their potential use in developing new antiviral agents (Duckworth et al., 1991).

  • Holý et al. (2002) focused on the antiviral activity of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, providing insights into their potential application in treating various viral infections (Holý et al., 2002).

Future Directions

Given that this compound is an impurity in the production of Fosfomycin , future research might focus on methods to reduce its formation or to remove it from the final product. Additionally, studying its properties and potential effects could be of interest, as it might have unexplored biological activity.

Mechanism of Action

Biochemical Pathways

According to the search results, this compound is a type of phosphatidyl-L-serine . Phosphatidylserines are a class of phospholipids that are a major component of cell membranes and play key roles in cell cycle signaling, specifically in relationship to apoptosis.

Action Environment

One of the search results suggests that the compound’s partition coefficient (log kow) is -346 , which could influence its distribution in the environment and its interactions with biological systems.

Properties

IUPAC Name

[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO7P/c1-5(6(11)16(12,13)14)15-4-7(8,2-9)3-10/h5-6,9-11H,2-4,8H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHNAWFQRHDAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)(O)O)OCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262243-11-7
Record name 2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU17O573YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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